Cas no 2097969-51-0 (N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride)

N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
- N-(azetidin-3-yl)oxane-4-carboxamide;hydrochloride
- N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
-
- Inchi: 1S/C9H16N2O2.ClH/c12-9(11-8-5-10-6-8)7-1-3-13-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H
- InChI Key: BWFNWBFNVNSFNI-UHFFFAOYSA-N
- SMILES: Cl.O1CCC(C(NC2CNC2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Topological Polar Surface Area: 50.4
N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N298331-100mg |
n-(azetidin-3-yl)tetrahydro-2h-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 100mg |
$ 135.00 | 2022-06-03 | ||
TRC | N298331-1g |
n-(azetidin-3-yl)tetrahydro-2h-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 1g |
$ 840.00 | 2022-06-03 | ||
Life Chemicals | F2158-2139-0.5g |
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 95%+ | 0.5g |
$554.0 | 2023-09-06 | |
Life Chemicals | F2158-2139-0.25g |
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 95%+ | 0.25g |
$526.0 | 2023-09-06 | |
Life Chemicals | F2158-2139-2.5g |
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 95%+ | 2.5g |
$1168.0 | 2023-09-06 | |
Life Chemicals | F2158-2139-5g |
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 95%+ | 5g |
$1752.0 | 2023-09-06 | |
TRC | N298331-500mg |
n-(azetidin-3-yl)tetrahydro-2h-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 500mg |
$ 550.00 | 2022-06-03 | ||
Life Chemicals | F2158-2139-1g |
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 95%+ | 1g |
$584.0 | 2023-09-06 | |
Life Chemicals | F2158-2139-10g |
N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
2097969-51-0 | 95%+ | 10g |
$2453.0 | 2023-09-06 |
N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Related Literature
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
Research Brief on N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride (CAS: 2097969-51-0): Recent Advances and Applications
N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride (CAS: 2097969-51-0) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its azetidine and tetrahydropyran moieties, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its pharmacological properties, synthetic routes, and applications in targeting various disease pathways, making it a subject of intense research interest.
One of the most notable advancements in the study of this compound is its role as a selective inhibitor of specific enzyme targets involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride exhibit high binding affinity to protein kinases implicated in cancer progression. The research highlighted the compound's ability to modulate kinase activity, thereby inhibiting tumor cell proliferation in vitro and in vivo. These findings suggest its potential as a scaffold for developing next-generation kinase inhibitors.
In addition to its anticancer properties, recent investigations have explored the compound's utility in central nervous system (CNS) disorders. A preclinical study conducted by a team at the University of Cambridge revealed that N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in models of neurodegenerative diseases. The study, published in ACS Chemical Neuroscience, identified the compound's ability to reduce oxidative stress and inflammation in neuronal cells, positioning it as a candidate for further development in Alzheimer's and Parkinson's disease therapeutics.
The synthetic accessibility of N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride has also been a focal point of recent research. A 2024 paper in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and purity while reducing production costs. This advancement is critical for facilitating large-scale manufacturing and clinical translation, addressing one of the key challenges in bringing novel chemical entities to market.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that while the hydrochloride salt form enhances solubility, further modifications may be required to improve metabolic stability and reduce off-target effects. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations, as highlighted in a recent review in Advanced Drug Delivery Reviews.
In conclusion, N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride (CAS: 2097969-51-0) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Its applications span oncology, neurology, and beyond, supported by a growing body of preclinical evidence. As synthetic methodologies advance and mechanistic insights deepen, this compound is poised to play a pivotal role in the development of innovative therapies. Future research directions will likely focus on clinical validation and the exploration of its full therapeutic spectrum, solidifying its place in the next wave of drug discovery efforts.
2097969-51-0 (N-(Azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride) Related Products
- 2503155-31-3(rac-(3R,9aR)-octahydropyrido2,1-c1,4oxazine-3-carboxylic acid)
- 2641993-55-5(INDEX NAME NOT YET ASSIGNED)
- 96-84-4(Benzenepropanoic acid, a-ethyl-3-hydroxy-2,4,6-triiodo-)
- 1852215-38-3(3-(3-Bromopyridin-2-yl)-2-hydroxypropanoic acid)
- 1261871-89-9(3-Iodo-5-(4-(trifluoromethyl)phenyl)pyridine)
- 1821774-60-0(3-Piperidinemethanol, 4-amino-1-(phenylmethyl)-, (3R,4R)-)
- 1870786-16-5(5-Bromoquinoxaline-6-sulfonamide)
- 83403-29-6(2,4-diamino-6-ethylpyrimidin-5-ol)
- 2098092-75-0(2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one)
- 2172288-62-7(2-{2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}acetic acid)




